(3S)-3-(3,5-difluorophenyl)piperidine
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Overview
Description
(3S)-3-(3,5-difluorophenyl)piperidine is a chemical compound characterized by a piperidine ring substituted with a 3,5-difluorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(3,5-difluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and piperidine.
Formation of Intermediate: The 3,5-difluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(3,5-difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-(3,5-difluorophenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-(3,5-difluorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(3,5-dichlorophenyl)piperidine: Similar structure with chlorine atoms instead of fluorine.
(3S)-3-(3,5-dimethylphenyl)piperidine: Similar structure with methyl groups instead of fluorine.
Uniqueness
(3S)-3-(3,5-difluorophenyl)piperidine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13F2N |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
(3S)-3-(3,5-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2/t8-/m1/s1 |
InChI Key |
WNZBTKIPUMKOPR-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=CC(=C2)F)F |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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